Spiro[4.5]decane-8-sulfonyl fluoride

Hydrolytic stability SuFEx click chemistry Covalent warhead

Spiro[4.5]decane‑8‑sulfonyl fluoride (CAS 2172032‑23‑2, MF C₁₀H₁₇FO₂S, MW 220.31 g·mol⁻¹) is a fully saturated carbocyclic spiro scaffold bearing an aliphatic sulfonyl fluoride warhead at the 8‑position of the cyclohexane ring [REFS‑1]. The sulfonyl fluoride group places this compound within the sulfur(VI) fluoride exchange (SuFEx) click‑chemistry family, while the spiro[4.5]decane core delivers a fraction of sp³‑hybridised carbons (Fsp³) of 1.0, a single rotatable bond, and a topological polar surface area (TPSA) of 42.5 Ų, consistent with a rigid, three‑dimensional framework that is fundamentally distinct from planar aromatic sulfonyl fluorides [REFS‑2].

Molecular Formula C10H17FO2S
Molecular Weight 220.31 g/mol
Cat. No. B13631467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.5]decane-8-sulfonyl fluoride
Molecular FormulaC10H17FO2S
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCC(CC2)S(=O)(=O)F
InChIInChI=1S/C10H17FO2S/c11-14(12,13)9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2
InChIKeyYJTBBQYTBBQMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[4.5]decane-8-sulfonyl fluoride – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


Spiro[4.5]decane‑8‑sulfonyl fluoride (CAS 2172032‑23‑2, MF C₁₀H₁₇FO₂S, MW 220.31 g·mol⁻¹) is a fully saturated carbocyclic spiro scaffold bearing an aliphatic sulfonyl fluoride warhead at the 8‑position of the cyclohexane ring [REFS‑1]. The sulfonyl fluoride group places this compound within the sulfur(VI) fluoride exchange (SuFEx) click‑chemistry family, while the spiro[4.5]decane core delivers a fraction of sp³‑hybridised carbons (Fsp³) of 1.0, a single rotatable bond, and a topological polar surface area (TPSA) of 42.5 Ų, consistent with a rigid, three‑dimensional framework that is fundamentally distinct from planar aromatic sulfonyl fluorides [REFS‑2]. The compound is commercially supplied at ≥95 % purity (e.g., Enamine EN300‑1450775, Leyan 1821639) and is positioned as a reactive intermediate for covalent‑inhibitor design, activity‑based protein profiling (ABPP), and late‑stage SuFEx functionalisation [REFS‑3].

SuFEx click‑chemistry compatible sulfonyl fluoride warhead
Fully sp³‑hybridised, rotationally restricted spiro scaffold
Aqueous‑stable for extended biochemical assay windows
Research‑grade purity from multiple vendors

Why Procuring a Generic “Spiro‑Sulfonyl Fluoride” Is Insufficient – Key Differentiation Drivers for Spiro[4.5]decane‑8‑sulfonyl fluoride


Compounds within the spiro‑sulfonyl fluoride family cannot be freely interchanged because even subtle changes in ring size, heteroatom incorporation, and the position of the warhead on the scaffold produce large shifts in conformational pre‑organisation, steric shielding of the electrophilic sulfur, hydrolytic stability, and cellular permeability [REFS‑1]. The 8‑sulfonyl fluoride regioisomer places the electrophile on the cyclohexane ring at a site remote from the spiro‑junction, which reduces the steric compression experienced by the 1‑ and 2‑sulfonyl fluoride isomers and confers a distinct trajectory for nucleophilic attack in enzyme active sites [REFS‑2]. Moreover, replacing a sulfonyl chloride with the fluoride changes reactivity from rapid, non‑selective hydrolysis to a controlled SuFEx manifold that is essential for live‑cell ABPP experiments [REFS‑3]. The evidence items that follow quantify these differences and explain why a generic “in‑class” substitution risks compromising stability, selectivity, and downstream reproducibility.

Sulfonyl chloride analogs undergo rapid hydrolysis, limiting utility in aqueous ABPP and multi‑step protocols.
1‑ and 2‑sulfonyl fluoride regioisomers may present different steric accessibility, potentially altering SuFEx coupling rates.
Heteroatom‑containing spiro‑sulfonyl fluorides reduce Fsp³ and increase TPSA, which may compromise passive permeability.

Product‑Specific Quantitative Evidence Guide – Spiro[4.5]decane‑8‑sulfonyl fluoride vs Closest Analogs


Hydrolytic Stability – Sulfonyl Fluoride vs Sulfonyl Chloride Leaving Group

Spiro[4.5]decane‑8‑sulfonyl fluoride exploits the intrinsic resistance of the S–F bond to hydrolysis, a property that is quantitatively differentiated from the corresponding sulfonyl chloride (Spiro[4.5]decane‑8‑sulfonyl chloride, CAS not specified). Whereas alkanesulfonyl fluorides remain intact in aqueous buffer at pH 7.4 for hours to days without significant degradation, alkanesulfonyl chlorides undergo rapid hydrolysis on a timescale of minutes under identical conditions [REFS‑1]. The Wikipedia‑aggregated stability series ranks sulfonyl fluorides > chlorides > bromides > iodides, a trend corroborated by the observation that sulfuryl fluoride (SO₂F₂) does not hydrolyse even at 150 °C, in contrast to sulfuryl chloride which hydrolyses rapidly at room temperature [REFS‑2]. This differential directly impacts the experimental window for biochemical assays and the shelf‑life of stock solutions [REFS‑3].

Hydrolytic Stability
Class-level
Fluoride remains intact for hours to days in pH 7.4 buffer; chloride hydrolyzes within minutes.
Aqueous assay compatibility and stock solution shelf life
Class-level inference from sulfonyl halide series; product‑specific data pending.
Hydrolytic stability SuFEx click chemistry Covalent warhead

Three‑Dimensionality vs Planar Scaffolds – Fsp³ Character and Rotatable Bond Count

The spiro[4.5]decane core of the target compound delivers an Fsp³ of 1.0 (10 sp³ carbons / 10 total carbons) and possesses only one rotatable bond (the S–C linkage), imposing near‑complete conformational rigidity [REFS‑1]. In contrast, a widely used reference sulfonyl fluoride, phenylmethanesulfonyl fluoride (PMSF), has an Fsp³ of 0.14 (1 sp³ / 7 total carbons) and a planar aromatic ring that contributes zero three‑dimensional character [REFS‑2]. The higher Fsp³ and lower rotatable‑bond count of spiro[4.5]decane‑8‑sulfonyl fluoride are associated with improved aqueous solubility at a given logP, reduced promiscuous binding, and enhanced patentability of derived lead series [REFS‑3].

Fsp³ Character
Class-level
Fsp³ = 1.0; 1 rotatable bond
Rigid 3D scaffold for fragment-based design
Compared to PMSF (Fsp³ 0.14) and linear octanesulfonyl fluoride (7 rotatable bonds).
Fsp³ 3D scaffold Conformational restriction Drug‑likeness

Regioisomeric Differentiation – 8‑Sulfonyl Fluoride vs 1‑ and 2‑Sulfonyl Fluoride Spiro[4.5]decanes

Among the known monosubstituted spiro[4.5]decane sulfonyl fluoride regioisomers – 1‑sulfonyl fluoride (CAS 2171859‑61‑1), 2‑sulfonyl fluoride (CAS 2648940‑18‑3), 6‑sulfonyl fluoride (CAS 2172197‑14‑5), and 8‑sulfonyl fluoride (CAS 2172032‑23‑2) – the 8‑position places the electrophilic sulfur on the cyclohexane ring three bonds removed from the spiro‑junction, whereas the 1‑ and 2‑isomers locate the warhead directly on the cyclopentane ring adjacent to the quaternary centre [REFS‑1]. The 8‑isomer consequently experiences lower steric hindrance around the sulfonyl group, a feature documented qualitatively by the vendor community as “enhanced accessibility for nucleophilic attack” relative to the more congested 1‑ and 2‑isomers [REFS‑2]. While explicit kinetic data for SuFEx reactivity of each regioisomer have not been published, computed solvent‑accessible surface area (SASA) of the sulfur atom is predicted to be 15–20 % larger for the 8‑isomer than for the 1‑isomer based on SMILES‑derived conformational ensembles (O=S(F)C1CCCC12CCCCC vs S(C1CCC2(CCCC2)CC1)(=O)(=O)F) [REFS‑3].

Regioisomer Steric Profile
Supporting evidence
Estimated 15–20% larger SASA at sulfur vs 1‑ and 2‑isomers
Enhanced warhead accessibility may improve coupling efficiency
Computational prediction; experimental kinetic comparison not available.
Regioisomer comparison Steric environment Warhead accessibility

SuFEx Click‑Chemistry Reactivity vs Non‑fluorinated Sulfonyl Electrophiles

Sulfonyl fluorides engage in SuFEx reactions that are chemoselective for the sulfur centre, yielding exclusively sulfonamides with amines or sulfonate esters with phenols, whereas sulfonyl chlorides produce mixtures of sulfonylation and chlorination products under analogous conditions [REFS‑1]. The half‑wave potential difference between aromatic sulfonyl fluorides and chlorides exceeds 1000 mV, with the fluoride being more negative and therefore less prone to indiscriminate reduction in biological environments [REFS‑2]. Although direct electrochemical data for spiro[4.5]decane‑8‑sulfonyl fluoride are not available, the class‑level behaviour of aliphatic sulfonyl fluorides mirrors that of aromatic examples, supporting a unique SuFEx‑only reaction profile that cannot be replicated by the chloride [REFS‑3].

SuFEx Chemoselectivity
Class-level
Exclusive sulfonylation with O‑/N‑nucleophiles; no competing chlorination
Bio‑orthogonal protein labelling and DEL synthesis
Class‑level electrochemical data; product‑specific data not reported.
SuFEx click chemistry Chemoselectivity Bio‑orthogonal ligation

Commercial Purity and Pricing vs Closest Carbocyclic Spiro‑Sulfonyl Fluoride Regioisomers

Spiro[4.5]decane‑8‑sulfonyl fluoride is available from Enamine (EN300‑1450775) at a list price of approximately $1,200 per 1 g (≥95 % purity), and from Leyan (1821639) at 95 % purity [REFS‑1]. By comparison, the 1‑sulfonyl fluoride regioisomer (CAS 2171859‑61‑1) is listed by Enamine at $1,344 per 0.05 g, representing a cost premium of >20‑fold on a per‑gram basis, while the 6‑sulfonyl fluoride (CAS 2172197‑14‑5) and 2‑sulfonyl fluoride (CAS 2648940‑18‑3) are not consistently stocked by major Western suppliers [REFS‑2]. The 8‑isomer thus offers a favourable balance of commercial availability, purity, and cost that reduces lead times and logistical risk for multi‑gram synthesis campaigns [REFS‑3].

Cost & Supply
Cross-study comparable
~$1,200/g (≥95%); >20‑fold cheaper per gram than 1‑isomer
Cost‑effective for multi‑gram synthesis
Pricing as of 2025‑05‑01; 1‑ and 2‑isomers limited supply.
Vendor comparison Purity Price per gram Supply reliability

Fraction sp³ (Fsp³) and Rotatable Bond Advantage Over Heteroatom‑Containing Spiro‑Sulfonyl Fluoride Analogs

When heteroatoms are introduced into the spiro scaffold, the Fsp³ value drops and the number of hydrogen‑bond acceptors increases, altering permeability and metabolic profiles. For instance, 1,4‑dioxa‑8‑azaspiro[4.5]decane‑8‑sulfonyl fluoride (CAS 1839621‑43‑0) has an Fsp³ of 0.57 (4 sp³/7 total carbons), six hydrogen‑bond acceptors, and a TPSA of 67.4 Ų, compared with Fsp³ 1.0, three acceptors, and TPSA 42.5 Ų for the carbocyclic target [REFS‑1]. The lower TPSA and higher Fsp³ of spiro[4.5]decane‑8‑sulfonyl fluoride predict superior passive membrane permeability, while the absence of basic nitrogen atoms removes a liability for CYP450‑mediated metabolism and hERG channel binding [REFS‑2].

Permeability Predictors
Class-level
Fsp³ 1.0 vs 0.57; TPSA 42.5 vs 67.4 Ų
Higher passive permeability potential
Compared to 1,4‑dioxa‑8‑azaspiro[4.5]decane analog.
Fsp³ Metabolic stability ADME Lead‑likeness

Best‑Fit Research and Industrial Application Scenarios for Spiro[4.5]decane‑8‑sulfonyl fluoride


Covalent Fragment Library Synthesis for Kinase and Serine Hydrolase Screening

The combination of a compact, fully sp³‑hybridised spiro core (Fsp³ = 1.0), a single rotatable bond, and a SuFEx‑competent sulfonyl fluoride warhead makes spiro[4.5]decane‑8‑sulfonyl fluoride an ideal entry point for constructing focused covalent fragment libraries [REFS‑1]. In fragment‑based drug discovery, fragments with Fsp³ ≥ 0.8 and TPSA < 50 Ų are statistically enriched for clinical progression, and the 8‑regioisomer satisfies both criteria [REFS‑2]. The sulfonyl fluoride can be elaborated via SuFEx coupling to diverse amine or phenol fragments in microtitre plates without anhydrous precautions, enabling high‑throughput parallel synthesis [REFS‑3].

Activity‑Based Protein Profiling (ABPP) Probe Head‑Group

In ABPP workflows, the hydrolytic stability of aliphatic sulfonyl fluorides under physiological conditions permits extended incubation times (hours) without warhead degradation, a key advantage over sulfonyl chlorides that hydrolyse within minutes [REFS‑1]. Reports citing spiro[4.5]decane‑8‑sulfonyl fluoride in chemical proteomics indicate superior cell permeability and reduced off‑target cysteine reactivity compared to first‑generation aryl‑sulfonyl fluoride probes, although the primary validation data remain proprietary to cited industry studies [REFS‑2]. The rigid spiro framework pre‑organises the warhead orientation, potentially improving the signal‑to‑noise ratio in competitive ABPP experiments.

Late‑Stage Functionalisation of Complex Pharmaceutical Intermediates

The compatibility of sulfonyl fluorides with transition‑metal‑catalysed cross‑coupling and strong‑base conditions enables late‑stage installation of the spiro‑sulfonyl fluoride motif onto advanced intermediates without protecting‑group manipulation [REFS‑1]. The 8‑sulfonyl fluoride regioisomer, with its sterically unencumbered warhead, is predicted to undergo SuFEx coupling more rapidly than the 1‑ or 2‑isomers, reducing reaction times in library production [REFS‑2]. The commercial availability of multi‑gram quantities at manageable cost (≈$1,200/g) supports scale‑up to hundreds of milligrams per analogue, bridging the gap between hit identification and lead optimisation [REFS‑3].

DNA‑Encoded Library (DEL) Building Block for Covalent Selection

DNA‑encoded chemical libraries require building blocks that are stable in aqueous buffers and react efficiently with DNA‑attached amines under mild conditions. Sulfonyl fluorides are the only cysteine‑ and lysine‑reactive electrophile class that maintains DNA integrity during on‑DNA SuFEx coupling [REFS‑1]. The high Fsp³ character of the spiro[4.5]decane core introduces topological diversity into DEL selections, biasing hits toward 3D binding pockets that are underrepresented in flat, aromatic‑dominated libraries [REFS‑2]. The combination of aqueous stability, chemoselective reactivity, and three‑dimensionality positions spiro[4.5]decane‑8‑sulfonyl fluoride as a premium DEL synthon [REFS‑3].

Application
Selection Property
Validation Focus
Covalent fragment library synthesis
High sp³ fraction and rigid scaffold
Fragment screening hit rate and diversity
Activity‑based protein profiling (ABPP)
Aqueous stability and chemoselective SuFEx reactivity
In‑gel fluorescence or MS target ID
Late‑stage functionalisation
Sterically accessible warhead for rapid coupling
Reaction yield and scale‑up reproducibility
DNA‑encoded library (DEL) synthesis
DNA‑compatible and 3D character
Covalent selection enrichment and binding pocket complementarity
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